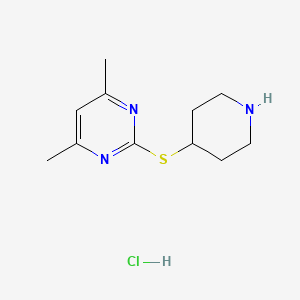

4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride

Description

Chemical Classification and Structural Features

4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride belongs to the class of pyrimidine derivatives, which are heterocyclic aromatic compounds containing nitrogen atoms in their ring structure. This compound features a distinctive molecular architecture characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidin-4-ylthio group at position 2. The hydrochloride form enhances its solubility, making it suitable for various applications in both research and industry.

The molecular formula for this compound is documented as C₁₁H₁₈ClN₃S, with a molecular weight of 259.80 grams per mole. The structure features a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3, with methyl substituents providing steric effects that influence the compound's reactivity and biological activity. The sulfur atom serves as a crucial linker connecting the pyrimidine core to the piperidine ring, creating a thioether functional group that contributes to the compound's unique chemical properties.

The three-dimensional structure exhibits specific conformational preferences due to the presence of the piperidine ring, which adopts a chair conformation, and the rotational freedom around the carbon-sulfur and sulfur-carbon bonds. This structural flexibility allows the molecule to interact with various biological targets through multiple binding modes, making it an interesting subject for pharmaceutical research.

Table 1. Fundamental Chemical Properties of 4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine Hydrochloride

The compound can be classified as a heterocyclic compound due to the presence of nitrogen atoms in its pyrimidine structure. It is also categorized under thio compounds because of the sulfur atom in the piperidine moiety. This dual classification reflects the compound's complex nature and its potential for diverse chemical reactivity patterns.

Historical Context and Research Significance

The development of 4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride emerged from broader research efforts in heterocyclic chemistry, particularly focusing on pyrimidine derivatives with enhanced biological activity. Pyrimidine-based compounds have been extensively studied since the early 20th century due to their fundamental role in nucleic acid chemistry and their potential as pharmaceutical agents. The incorporation of piperidine moieties into pyrimidine structures represents a strategic approach to modifying pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Research into thio-substituted pyrimidines gained momentum in the latter half of the 20th century as scientists recognized the importance of sulfur-containing heterocycles in medicinal chemistry. The sulfur atom provides unique electronic properties and hydrogen bonding capabilities that can enhance interactions with biological targets. The specific combination of dimethyl substitution on the pyrimidine ring with piperidinylthio substitution represents a refined approach to optimizing molecular properties for specific applications.

The compound has been studied for its potential biological activities, particularly in medicinal chemistry research focused on developing new therapeutic agents. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors that are relevant to disease processes. The hydrochloride salt form was developed to improve the compound's handling characteristics and bioavailability for research applications.

Contemporary research has focused on understanding the structure-activity relationships of this compound and related derivatives. Scientists have investigated how modifications to the basic structure affect biological activity, solubility, and stability properties. This work contributes to the broader understanding of heterocyclic chemistry and provides insights for the rational design of new pharmaceutical compounds.

Scope of Academic Investigation

Current academic investigations of 4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride encompass multiple research domains, reflecting the compound's versatility and potential applications. Synthetic chemistry studies focus on optimizing preparation methods and developing new synthetic routes that can provide higher yields and improved purity. These investigations typically involve careful examination of reaction conditions, including temperature control, solvent selection, and reaction monitoring techniques.

Mechanistic studies represent another significant area of academic interest, with researchers investigating how the compound interacts with biological targets such as enzymes or receptors. The mechanism of action primarily involves the compound's ability to bind to specific molecular sites, potentially through hydrogen bonding, van der Waals interactions, and hydrophobic effects. These studies employ various computational and experimental approaches to elucidate binding modes and affinity patterns.

Table 2. Research Applications and Investigation Areas

| Research Domain | Investigation Focus | Methodological Approaches |

|---|---|---|

| Synthetic Chemistry | Optimization of preparation methods | Reaction condition screening, yield analysis |

| Structural Analysis | Molecular characterization | Nuclear magnetic resonance spectroscopy, mass spectrometry |

| Biological Activity | Target interaction studies | Enzymatic assays, receptor binding studies |

| Physical Chemistry | Property determination | Solubility testing, stability analysis |

Analytical chemistry research focuses on developing and validating methods for characterizing the compound and monitoring its purity. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed for structural confirmation and quality assessment. These studies contribute to establishing analytical standards and protocols for research and potential commercial applications.

Physical chemistry investigations examine the compound's fundamental properties, including solubility characteristics, stability under various conditions, and thermal behavior. The storage requirements have been established as storage at minus four degrees Celsius for short-term periods of one to two weeks, with longer storage periods requiring minus twenty degrees Celsius conditions for one to two years. These studies provide essential information for proper handling and storage of the compound in research settings.

Properties

IUPAC Name |

4,6-dimethyl-2-piperidin-4-ylsulfanylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3S.ClH/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10;/h7,10,12H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREVRXOYGKAPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride involves several stepsThe reaction conditions typically involve the use of reagents such as dimethyl carbonate (DMC), DABCO, and DMB . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like palladium on carbon (Pd/C) and hydrogen gas (H2) in ethanol (EtOH).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium bicarbonate (NaHCO3) in ethanol (EtOH) or methyl iodide (CH3I) in dimethylformamide (DMF).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride serves as a building block for synthesizing various heterocyclic compounds. Its unique structural features allow it to participate in diverse chemical reactions, contributing to the development of new materials and chemical processes.

Biology

Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties . It has been studied for its potential biological activities, including:

- Antimicrobial Activity : Demonstrated significant inhibitory effects against various bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 0.22 μg/mL | Effective against biofilm formation |

| Escherichia coli | 0.25 μg/mL | Strong bactericidal activity |

| Candida albicans | 1.5 μg/mL | Moderate antifungal activity |

- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Mechanistic studies indicated cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .

Medicine

The ongoing research aims to explore the therapeutic potential of this compound for various diseases. Its interaction with specific molecular targets may inhibit certain enzymes or receptors, leading to observed biological effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of 4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in biofilm formation, which is crucial for treating chronic infections.

- Anticancer Research : In a recent study, the compound was tested in combination with other agents to evaluate synergistic effects on cancer cell lines. The findings suggested enhanced therapeutic outcomes when used alongside established chemotherapeutics .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine vs. Piperidine Derivatives

The substitution of piperidine with piperazine significantly alters biological activity. For example:

- 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine (): This compound lacks the thioether group and instead has a direct piperazine linkage. In binding assays, piperazine derivatives showed moderate affinity for adenosine A2A receptors (e.g., compound 5: Ki hA2A = 11.2 μM) but required a carbonyl group for enhanced activity .

Table 1: Structural and Functional Differences

Role of Substituents and Linkers

Carbonyl Group Impact

- In indolylpiperazinylpyrimidines (), the presence of a carbonyl group between the indole and piperazine rings increased A2A receptor affinity (e.g., compound 5 vs. 9: Ki hA2A = 11.2 μM vs. >30 μM). This suggests that electron-withdrawing groups enhance receptor interactions .

Linker Length and Flexibility

- Elongating the linker from two to three or four carbons in indolylpiperazinylpyrimidines abolished A2A binding (Ki >100 μM) .

- Target Compound : The rigid piperidine-thioether linkage may restrict conformational flexibility, which could either enhance or limit target engagement depending on the receptor pocket.

Sugar-Modified Pyrimidine Derivatives

describes pyrimidines with glycosylthio substituents (e.g., 4,6-dimethyl-2-(β-D-galactopyranosylthio)pyrimidine). These compounds exhibit antiviral properties but differ significantly in polarity and bioavailability due to the sugar moiety. The target compound’s piperidine-thioether group likely offers better lipophilicity for central nervous system (CNS) targeting compared to hydrophilic sugar derivatives .

Piperidine-Based Analogues

Revaprazan Hydrochloride ()

- Structure: 5,6-Dimethyl-2-(4-fluorophenylamino)-4-(1-methyltetrahydroisoquinolin-2-yl)pyrimidine hydrochloride.

- Function: A gastric proton pump inhibitor. The fluorophenylamino and tetrahydroisoquinolin groups confer distinct target specificity compared to the piperidine-thioether motif in the target compound .

4,6-Dimethyl-2-(piperidin-3-ylmethoxy)pyrimidine Hydrochloride ()

Key Research Findings and Trends

Receptor Selectivity : Piperazine derivatives with carbonyl groups show higher A2A affinity, while rigid piperidine-thioether compounds may favor other targets (e.g., ion channels or kinases) .

Metabolic Stability : Thioether linkages (as in the target compound) are more resistant to enzymatic degradation than ether or amine linkages .

Structural Diversity : Substitutions at the pyrimidine 2-position (e.g., thioether, piperazine, glycosyl) dramatically alter physicochemical and pharmacological profiles .

Biological Activity

4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride is a pyrimidine derivative that has gained attention in medicinal chemistry for its potential biological activities. This compound features a piperidine moiety, which is known to enhance pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological effects based on recent studies.

- Molecular Formula : C11H18ClN3S

- Molecular Weight : 259.80 g/mol

- CAS Number : 1420843-84-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride. The compound was tested against various bacterial strains, demonstrating significant inhibitory effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 0.22 μg/mL | Effective against biofilm formation |

| Escherichia coli | 0.25 μg/mL | Strong bactericidal activity |

| Candida albicans | 1.5 μg/mL | Moderate antifungal activity |

The compound showed a strong ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines and inhibit cell proliferation.

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

-

Mechanism of Action :

- Induction of apoptosis was confirmed via flow cytometry.

- Cell cycle arrest at the G2/M phase was observed, indicating its potential as a chemotherapeutic agent.

- Research Findings :

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, preliminary research suggests additional pharmacological effects:

- Anti-inflammatory Properties : The compound exhibited significant anti-inflammatory effects in animal models, with reduced levels of pro-inflammatory cytokines.

- Cytotoxicity Studies : Safety assessments revealed no acute toxicity at doses up to 2000 mg/kg in murine models, suggesting a favorable safety profile for further development .

Case Studies

A recent case study investigated the efficacy of this compound in combination with other agents for enhanced therapeutic outcomes:

Q & A

Q. How do polymorphism studies enhance formulation strategies for this compound?

Q. What role does the piperidinylthio moiety play in modulating the compound’s physicochemical properties?

- Methodological Answer : The sulfur atom enhances lipophilicity (logP ~2.5), while the piperidine ring’s basicity (pKa ~9.5) improves solubility in acidic buffers. Computational tools like COSMO-RS predict solubility profiles in biorelevant media .

Q. How can NMR crystallography resolve ambiguities in hydrogen bonding networks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.